6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid
CAS No.: 110576-09-5
Cat. No.: VC2179341
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110576-09-5 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 6-(pyridine-3-carbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16) |
| Standard InChI Key | ALBSCFOQDIEZGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |
Introduction
Structural and Chemical Properties
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, also known as 6-(Nicotinamido)hexanoic acid, is an organic compound with distinct structural characteristics. The compound features a pyridine ring connected to a hexanoic acid chain via an amide bond, creating a molecule with versatile chemical properties.
Basic Identification and Physical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 110576-09-5 |
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid |
| Synonyms | 6-(Nicotinamido)hexanoic acid |
| Boiling Point | 518.8±30.0 °C (estimated) |
The compound contains a pyridine ring with a carbonyl group at position 3, forming an amide bond with the amino group of hexanoic acid. This structure contributes to its chemical reactivity and potential applications in various fields .
Related Compounds and Structural Variations
There are several compounds related to 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, including its deprotonated form, 6-(Pyridine-3-carbonylamino)hexanoate (CID 3102873). This related compound has a molecular weight of 235.26 g/mol and appears in databases with the formula C12H15N2O3 .
Another structurally similar compound is 6-Amino-2-(pyridine-3-carbonylamino)hexanoic acid (CID 21922500), which has a molecular formula of C12H17N3O3 and a molecular weight of 251.28 g/mol. This compound is also known as N-nicotinoyl-DL-lysine, reflecting its relationship to the amino acid lysine .
Synthesis Methods
The synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid typically involves a reaction between pyridine-3-carboxylic acid derivatives and hexanoic acid compounds. The primary synthetic route documented in literature involves several key steps and specific reaction conditions.
Standard Synthetic Procedure
The synthesis generally follows this procedure:
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Suspension of 6-aminocaproic acid (1.0 mmol) in dichloromethane
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Addition of triethylamine (3.5 mmol) and trimethylchlorosilane (1.1 mmol)
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Refluxing the suspension with stirring for approximately 2 hours
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Cooling the resulting suspension at 0°C for 45 minutes
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Addition of nicotinoyl chloride hydrochloride (1 mmol)
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Stirring the mixture for 24 hours at room temperature
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Removal of solvent, washing the residue with cold water
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Separation of the white solid by centrifugation
This method produces 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid as a white solid. The reaction involves the formation of an amide bond between the carboxylic acid group of nicotinoyl chloride and the amino group of 6-aminocaproic acid.
Alternative Synthesis Approaches
Alternative synthesis methods may involve coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane under mild conditions. For industrial-scale production, automated reactors and continuous flow systems can be employed to enhance yield and purity.
Applications and Research Uses
6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid demonstrates versatility in its applications across multiple scientific disciplines, making it a valuable compound in both research and practical contexts.
Proteomics Research
In proteomics research, the compound serves as a biochemical reagent for studying protein interactions and modifications. Its unique structure allows it to interact with proteins in specific ways, aiding researchers in understanding various cellular mechanisms.
The compound's ability to form specific bonds with protein structures makes it particularly useful in studies aiming to elucidate protein function and interaction networks. Researchers utilize it as a probe to investigate protein-protein interactions and to study post-translational modifications that influence protein activity.
Medicinal Chemistry Applications
In the field of medicinal chemistry, 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is being investigated for potential therapeutic properties. Preliminary studies suggest it may exhibit antimicrobial and anti-inflammatory effects. Some derivatives of the compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.
The compound's structure provides a versatile scaffold that can be modified to improve binding affinity, selectivity, and pharmacokinetic properties, making it a valuable starting point for drug development programs targeting various physiological processes.
Biological Studies
Within biological research, the compound is utilized in studies of enzyme mechanisms and metabolic pathways. Its pyridine ring can engage in hydrogen bonding and π-π interactions, while the amide linkage enhances binding specificity to proteins and enzymes.
These structural features allow 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid to serve as a valuable tool for probing biological systems at the molecular level, contributing to our understanding of fundamental biological processes and potential therapeutic interventions.
Industrial Applications
Beyond research contexts, the compound finds applications in industrial settings, particularly in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it useful as a building block for creating compounds with specific functional characteristics required in various industries.
| Supplier | Package Size | Price (USD) |
|---|---|---|
| American Custom Chemicals Corporation | 500 mg | $768.08 |
| Crysdot | 5 g | $874.00 |
| Matrix Scientific | 1 g | $378.00 |
This price variation reflects differences in purity, packaging, and supplier-specific factors. The relatively high cost indicates its specialized nature and potential complexity in synthesis .
Supplier and Availability Analysis
The compound is available from multiple chemical suppliers, though in limited quantities, suggesting it is primarily used for research purposes rather than large-scale industrial applications. Current suppliers include American Custom Chemicals Corporation, Crysdot, and Matrix Scientific, each offering different package sizes and potentially different grades of purity .
The limited number of suppliers (10 suppliers recorded in one database) indicates a specialized market for this compound, likely centered around research institutions and specialized chemical companies .
Structure-Function Relationships
Understanding the structure-function relationships of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid provides insight into its reactivity and potential applications.
Key Structural Features
The compound contains several functional groups that contribute to its chemical behavior:
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The pyridine ring: A nitrogen-containing heterocyclic aromatic ring that can participate in various interactions, including hydrogen bonding and π-π stacking
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The carbonyl group: Forms part of the amide bond and can participate in hydrogen bonding as an acceptor
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The amide bond: Connects the pyridine ring to the hexanoic acid chain, providing rigidity and specific geometrical constraints
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The carboxylic acid group: Provides acidic properties and can form salts, esters, and other derivatives
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The aliphatic chain: Provides flexibility and hydrophobic character to the molecule
Structure-Based Reactivity
The reactivity of the compound is largely determined by its functional groups. The carboxylic acid group can participate in esterification, amidation, and salt formation reactions. The amide bond is relatively stable under physiological conditions but can be hydrolyzed under specific circumstances. The pyridine nitrogen can act as a nucleophile or coordinate with metals, while the carbonyl oxygen can act as a hydrogen bond acceptor.
These structural features collectively contribute to the compound's utility in various applications, from serving as a linker or tag in biochemical studies to acting as a building block in medicinal chemistry.
Comparison with Related Compounds
To better understand the unique properties and applications of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 6-(Pyridine-3-carbonylamino)hexanoate | C12H15N2O3 | 235.26 | Deprotonated form of the target compound |
| 6-Amino-2-(pyridine-3-carbonylamino)hexanoic acid | C12H17N3O3 | 251.28 | Additional amino group at position 2 of the hexanoic acid chain |
| 6-(trifluoromethyl)pyridine-3-carbonyl azide | C7H3F3N4O | 216.12 | Contains trifluoromethyl group and azide instead of amino-hexanoic acid |
These structural variations lead to differences in physical properties, reactivity, and biological activities, which in turn influence their respective applications .
Functional Differences
The functional differences between these compounds translate to distinct applications:
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The parent compound, 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, offers a balance of properties suitable for protein interaction studies and as a building block in medicinal chemistry.
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The deprotonated form, 6-(Pyridine-3-carbonylamino)hexanoate, may exhibit enhanced water solubility and different binding characteristics due to its negative charge.
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The amino-substituted variant, 6-Amino-2-(pyridine-3-carbonylamino)hexanoic acid (N-nicotinoyl-DL-lysine), includes an additional amino group that can participate in further reactions or interactions, potentially increasing its utility in specific applications .
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